Dimethyl(piperidin-2-ylmethyl)amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74470. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQYLBWVRBQOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291251 | |
| Record name | dimethyl(piperidin-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60717-51-3 | |
| Record name | 60717-51-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl(piperidin-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Piperidylmethyl)-dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Structural Significance and Core Motif Analysis of the Piperidine and Dimethylamine Frameworks
The molecular structure of dimethyl(piperidin-2-ylmethyl)amine combines a saturated heterocycle (piperidine) and a tertiary amine (dimethylamine), linked by a methylene (B1212753) bridge. This arrangement results in a bidentate ligand, capable of coordinating to metal centers through both nitrogen atoms.
The piperidine (B6355638) ring is a six-membered heterocycle containing one nitrogen atom. wikipedia.org It typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain. wikipedia.org This conformation can exist in two forms that rapidly interconvert: one with the N-H bond (or in this case, the bond to the rest of the molecule) in an axial position and the other in an equatorial position. wikipedia.org The equatorial conformation is generally more stable. wikipedia.org The presence of the dimethylaminomethyl substituent at the 2-position introduces stereochemical considerations, as it can be oriented either axially or equatorially, leading to different spatial arrangements of the molecule.
The dimethylamine (B145610) portion of the molecule is a simple tertiary amine. The two nitrogen atoms in this compound possess lone pairs of electrons, making them available for donation to form coordinate bonds with metal ions. The spacing and flexibility of the linker between the two nitrogen atoms influence the size and stability of the resulting chelate ring when the molecule acts as a ligand. This chelation effect often leads to more stable metal complexes compared to monodentate ligands.
The structural characteristics of this compound, such as its molecular weight of 142.24 g/mol and molecular formula C8H18N2, have been determined. cymitquimica.combiosynth.com The specific arrangement of its atoms can be represented by the InChI key TVQYLBWVRBQOGI-UHFFFAOYSA-N. cymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| CAS Number | 60717-51-3 |
Data sourced from multiple chemical suppliers and databases. cymitquimica.combiosynth.com
Historical Context of Piperidine Based Amines in Organic Synthesis and Coordination Chemistry Research
The piperidine (B6355638) structural motif is a ubiquitous feature in a vast number of natural products and synthetic compounds. wikipedia.orgijnrd.org Its discovery dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The hydrogenation of pyridine (B92270) is the primary industrial method for its production. wikipedia.org
In organic synthesis, piperidine and its derivatives are widely used as bases and as building blocks for more complex molecules. wikipedia.orgijnrd.org For instance, piperidine is a classic reagent for the formation of enamines from ketones, which are versatile intermediates in C-C bond-forming reactions like the Stork enamine alkylation. wikipedia.org The development of methods to synthesize substituted piperidines is an active area of research, driven by the prevalence of this ring system in pharmaceuticals. nih.gov Synthetic strategies often involve the hydrogenation of corresponding pyridine derivatives, cyclization of amino alcohols, or multicomponent reactions. nih.govorganic-chemistry.org
In the realm of coordination chemistry, amines have long been recognized for their ability to form stable complexes with a wide range of metal ions. Piperidine itself can act as a simple monodentate ligand. However, the introduction of additional donor groups onto the piperidine framework, as seen in dimethyl(piperidin-2-ylmethyl)amine, creates multidentate ligands. These ligands are of significant interest because they can form chelate rings with metal ions, leading to enhanced thermodynamic and kinetic stability of the resulting coordination complexes. rsc.orgrsc.org The study of such complexes is fundamental to understanding catalytic processes, developing new materials, and modeling the active sites of metalloenzymes. The ability of piperidine derivatives to act as ligands has been explored in various catalytic reactions, including the zinc(II)-mediated formation of amidines. rsc.orgrsc.org
The synthesis of piperidine-based ligands with specific donor atoms and stereochemistry is a key focus in the design of catalysts for asymmetric synthesis, where the chiral environment created by the ligand around a metal center can induce high levels of enantioselectivity in a chemical transformation.
An in-depth exploration of advanced synthetic methodologies for the chemical compound this compound and its derivatives is presented. This article focuses on the chemical strategies and reactions for the construction and functionalization of the core piperidine structure, providing a detailed overview for researchers in the field of organic and medicinal chemistry.
Chemical Transformations and Reactivity Profiles of Dimethyl Piperidin 2 Ylmethyl Amine
Nucleophilic Reactivity and Amine Functionalization
The reactivity of Dimethyl(piperidin-2-ylmethyl)amine is largely dictated by the nucleophilic character of its two nitrogen atoms. In general, the nucleophilicity of amines follows the trend of secondary > primary > tertiary, primarily due to a combination of steric and electronic factors. masterorganicchemistry.com
The secondary amine within the piperidine (B6355638) ring is typically the more reactive nucleophilic site compared to the sterically more hindered tertiary dimethylamine (B145610) group. This nitrogen can readily participate in a variety of amine functionalization reactions:
N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides to form N-substituted derivatives.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides, effectively functionalizing the piperidine nitrogen.
Michael Addition: As a potent nucleophile, the secondary amine can engage in conjugate addition reactions with α,β-unsaturated carbonyl compounds.
Reductive Amination: It can react with aldehydes or ketones to form an intermediate iminium ion, which can then be reduced to yield a more complex tertiary amine. mdpi.com
While less reactive, the tertiary dimethylamine nitrogen can also undergo reactions. Most notably, it can be alkylated to form a quaternary ammonium (B1175870) salt. The relative reactivity of the two nitrogen centers can be controlled by the choice of reagents and reaction conditions. For instance, reactions with bulky electrophiles would likely favor substitution at the less hindered secondary amine. The nucleophilicity of the piperidine moiety is well-established in SNAr reactions, where it readily displaces leaving groups from activated aromatic systems. nih.gov
Electrophilic Substitution and Functionalization of the Piperidine Ring
Direct electrophilic substitution on the saturated carbon atoms of the piperidine ring is an unfavorable process. However, the ring can be functionalized through indirect methods, most notably by leveraging the acidity of the protons on the carbon atom alpha to the ring nitrogen.
A key strategy involves the deprotonation of the C2 or C6 position using a strong base, such as an organolithium reagent, to form a transient organolithium intermediate. This nucleophilic species can then be trapped by a range of electrophiles. For this to be effective, the piperidine nitrogen is typically protected, for example, as an N-Boc (tert-butyloxycarbonyl) carbamate, which directs the deprotonation. Studies on related N-Boc-2-arylpiperidines have shown that deprotonation at the 2-position, followed by trapping with electrophiles like alkyl halides or chloroformates, proceeds smoothly to yield 2,2-disubstituted piperidines. acs.org This method allows for the controlled introduction of substituents onto the piperidine skeleton.
Oxidation and Reduction Pathways of the Amine and Piperidine Moieties
The amine functionalities of this compound are susceptible to oxidation.
Oxidation: The tertiary dimethylamine group can be oxidized by reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. The secondary amine of the piperidine ring can also be oxidized, potentially leading to hydroxylamines or nitrones under controlled conditions. More vigorous oxidation can lead to ring cleavage. The oxidation of similar piperidine derivatives with agents like potassium permanganate (B83412) has been noted to yield corresponding N-oxides. smolecule.com
Reduction: The piperidine ring and the amine functional groups are already in a reduced state and are therefore generally resistant to further reduction under standard catalytic hydrogenation or chemical hydride conditions. Reduction pathways are primarily relevant in the synthesis of such molecules, for example, through the hydrogenation of a corresponding pyridine (B92270) precursor or the reduction of a lactam (amide within a ring). mdpi.comrsc.org
Catalytic Applications and Metal Complexation Chemistry
This compound functions as an effective bidentate chelating ligand for a variety of transition metals. It coordinates through the nitrogen atom of the piperidine ring and the nitrogen of the tertiary dimethylamine group. This chelation forms a thermodynamically stable five-membered ring with the metal center, a common and favorable arrangement in coordination chemistry. The steric and electronic properties of the ligand, such as the alkyl substitution on the nitrogens and the conformational flexibility of the piperidine ring, influence the structure, stability, and reactivity of the resulting metal complexes. vot.plpvpcollegepatoda.org
The versatility of this N,N'-donor ligand framework allows for the synthesis of complexes with numerous metals, including palladium, copper, zinc, and others, analogous to structurally similar bidentate amine ligands. researchgate.netnih.gov
Metal complexes of this compound are typically synthesized through a straightforward reaction between the ligand and a metal salt in a suitable solvent. For example, reacting the ligand with a metal(II) halide like copper(II) chloride or palladium(II) chloride in an alcoholic solvent often leads to the precipitation of the desired complex. researchgate.net
The resulting complexes are characterized using a suite of analytical techniques:
Infrared (IR) Spectroscopy: Used to confirm the coordination of the nitrogen atoms to the metal center, which is often indicated by a shift in the N-H and C-N stretching frequencies compared to the free ligand.
NMR Spectroscopy: For diamagnetic complexes (e.g., some Pd(II) or Zn(II) complexes), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. researchgate.netnih.gov
Elemental Analysis: Provides the empirical formula of the complex, confirming its stoichiometry. researchgate.net
Table 1: Representative Synthesis of a Metal Complex with an Analogous Ligand
| Parameter | Description |
|---|---|
| Reactants | Ligand: N-(pyridin-2-ylmethyl)butan-2-amine; Metal Salt: Copper(II) Bromide |
| Solvent | Methanol (B129727) |
| Procedure | A solution of the ligand in methanol is added dropwise to a solution of the metal salt in methanol at room temperature with constant stirring. |
| Observation | A color change and/or formation of a precipitate indicates complex formation. |
| Isolation | The resulting solid is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. |
| Characterization | FT-IR, UV-Vis Spectroscopy, Thermogravimetric Analysis (TGA), Density Functional Theory (DFT) calculations. |
The coordination geometry of metal complexes containing this compound is dependent on the identity and oxidation state of the metal ion. Based on analogous bidentate amine ligands, several geometries can be anticipated:
Square Planar: Commonly observed for d⁸ metals such as Palladium(II). X-ray crystal structures of Pd(II) complexes with similar ligands reveal distorted square planar geometries, with the two nitrogen atoms of the ligand and two halide ligands occupying the four coordination sites. researchgate.net
Tetrahedral: Often adopted by d¹⁰ metals like Zinc(II). researchgate.net
Distorted Square Planar/Trigonal Bipyramidal: Copper(II) complexes often exhibit distorted geometries due to the Jahn-Teller effect. With ligands like N-(pyridin-2-ylmethyl)butan-2-amine, a distorted square planar geometry is common.
The electronic properties of these complexes are primarily studied using UV-Visible spectroscopy, which probes the d-d electronic transitions of the metal center. The energy of these transitions is sensitive to the ligand field strength and the coordination geometry. For instance, the color of copper(II) complexes can change significantly depending on the solvent or the presence of other coordinating anions (solvatochromism and halochromism), reflecting subtle changes in the electronic environment of the copper center. The steric and electronic characteristics of the ligand have a significant influence on the performance of the corresponding metal complexes in catalytic applications, where tuning these properties can enhance catalytic activity. rsc.org
Table 2: Representative Coordination and Spectroscopic Data for an Analogous Copper(II) Complex
| Property | Value / Description | Reference |
|---|---|---|
| Complex | [LCuBr₂] where L = N-(pyridin-2-ylmethyl)butan-2-amine | |
| Geometry | Distorted Square Planar | |
| Key Bond Angle | N(1)-Cu-N(2) bite angle: 82.17° | |
| UV-Vis (d-d transition) | Varies with solvent polarity (e.g., shifts in λ_max) |
| Chromotropism | Exhibits solvatochromism, halochromism, and thermochromism | |
This compound Derivatives in Organocatalysis and Metal Catalysis
The structural framework of this compound, featuring a chiral center at the 2-position of the piperidine ring and two distinct nitrogen atoms, makes it an attractive scaffold for the development of catalysts. Its derivatives have found utility in both organocatalysis, where the molecule itself or a simple modification directs a reaction, and in metal catalysis, where it can act as a ligand to a catalytically active metal center.
In the sphere of organocatalysis , derivatives of piperidine are known to participate in a variety of transformations. For instance, chiral piperidines can be employed in asymmetric reactions, leveraging the inherent chirality of the piperidine ring to induce stereoselectivity. While specific studies focusing solely on this compound as an organocatalyst are not extensively documented, the broader class of chiral 2-substituted piperidines is known to catalyze reactions such as Michael additions and aldol (B89426) reactions. These reactions often proceed through the formation of enamine or iminium ion intermediates, where the piperidine nitrogen plays a crucial role.
In metal catalysis , the bidentate nature of this compound and its derivatives allows them to form stable complexes with a range of transition metals. These metal complexes can then catalyze a variety of organic transformations. For example, piperidine-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations. In these catalytic cycles, the ligand's role is to stabilize the metal center, modulate its reactivity, and facilitate the elementary steps of oxidative addition, transmetalation, and reductive elimination.
Furthermore, copper-catalyzed reactions, such as atom transfer radical cyclization and C-N bond-forming reactions, have utilized diamine ligands. nih.gov The N,N'-dimethyl substitution on a diamine ligand, similar to the one present in this compound, has been shown to generally provide higher reaction rates and prevent undesired N-arylation of the ligand itself. nih.gov
The table below summarizes the potential catalytic applications of this compound derivatives based on the known reactivity of analogous piperidine-based ligands.
| Catalytic System | Type of Reaction | Potential Role of this compound Derivative |
| Organocatalysis | Asymmetric Michael Addition | Chiral base to generate a nucleophilic enamine |
| Organocatalysis | Asymmetric Aldol Reaction | Formation of a chiral enamine or iminium ion |
| Metal Catalysis (Pd) | Cross-Coupling Reactions | Bidentate ligand to stabilize and activate the palladium catalyst |
| Metal Catalysis (Cu) | C-N Bond Formation | Chelating ligand to facilitate oxidative addition and reductive elimination |
| Metal Catalysis (Ir) | Hydrogen Borrowing Catalysis | Ligand for the iridium center, participating in the dehydrogenation-condensation-hydrogenation cascade nih.gov |
Reaction Mechanisms Involving this compound in Organic Reactions
The reactivity of this compound is largely dictated by the nucleophilic character of its two nitrogen atoms and the basicity of the piperidine moiety. One of the most pertinent reaction mechanisms in which this compound is likely to participate is the Mannich reaction . nih.govresearchgate.netwwu.edu
The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone or an aldehyde), formaldehyde (B43269) (or another non-enolizable aldehyde), and a primary or secondary amine. researchgate.netwwu.edu this compound can act as the amine component in this reaction.
The generally accepted mechanism for the Mannich reaction proceeds through the following key steps:
Formation of an Iminium Ion: The reaction initiates with the nucleophilic attack of the secondary amine (the piperidine nitrogen of this compound) on the carbonyl carbon of formaldehyde. This is followed by proton transfer and subsequent dehydration to form a highly electrophilic Eschenmoser-like salt or iminium ion. The dimethylamino group at the side chain would be less likely to initiate this reaction due to steric hindrance.
Enolization: The active hydrogen compound, for instance, a ketone, undergoes tautomerization in the presence of an acid or base catalyst to form its corresponding enol or enolate.
Nucleophilic Attack: The electron-rich enol or enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and constitutes the core of the Mannich reaction.
Deprotonation: A final deprotonation step regenerates the catalyst and yields the final product, a β-amino carbonyl compound, also known as a Mannich base.
A study on the synthesis of the structurally related 2-(piperidin-1-ylmethyl)cyclohexanamine confirms the feasibility of such a Mannich-type mechanism. In this case, piperidine, formaldehyde, and cyclohexanone (B45756) react to form the corresponding Mannich base. This provides strong evidence that this compound would react in a similar fashion.
Beyond the Mannich reaction, the nucleophilic nature of the nitrogen atoms in this compound makes it a competent nucleophile in various substitution and addition reactions. It can react with alkyl halides, epoxides, and other electrophilic species. The relative reactivity of the two nitrogen atoms—the secondary amine within the piperidine ring and the tertiary dimethylamino group—would be influenced by steric and electronic factors. The piperidine nitrogen is generally more nucleophilic and less sterically hindered, making it the more likely site of initial reaction.
Advanced Structural Characterization and Spectroscopic Analysis of Dimethyl Piperidin 2 Ylmethyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. While specific experimental data for Dimethyl(piperidin-2-ylmethyl)amine is not widely published, a detailed analysis can be predicted based on data from closely related piperidine (B6355638) derivatives. dovepress.comrsc.orgniscpr.res.innih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The piperidine ring protons (at positions 2 through 6) would typically appear as a series of complex multiplets in the upfield region, generally between 1.4 and 3.0 ppm. The proton at C2, being adjacent to a nitrogen atom and a substituted methylene (B1212753) group, would likely resonate further downfield within this range. The methylene bridge protons (-CH₂-) would present a distinct signal, likely a multiplet or a pair of doublets, influenced by the adjacent chiral center at C2 and the dimethylamino group. The most downfield non-aromatic signal would be the six protons of the two N-methyl groups, appearing as a sharp singlet, integrating to 6H.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each non-equivalent carbon atom gives a separate signal. For this compound, eight distinct signals are anticipated. The piperidine ring carbons would typically resonate between 20 and 60 ppm. The C2 and C6 carbons, being adjacent to the ring nitrogen, would be the most deshielded of the ring carbons. dovepress.com The methylene bridge carbon would appear in the 50-60 ppm range. The two N-methyl carbons would give a single, sharp signal, typically in the 40-50 ppm region, a characteristic chemical shift for N,N-dimethylamino groups.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the piperidine ring and the methylene bridge. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For related piperidine derivatives, 2D NMR has been essential in confirming stereochemistry and assigning complex spin systems. researchgate.net
Table 1: Predicted NMR Data for this compound This table is a predictive representation based on analogous structures.
| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| ¹H NMR | N(CH₃)₂ | ~2.2 - 2.4 | Singlet (s), 6H |
| -CH₂-N | ~2.4 - 2.8 | Multiplet (m) or Doublet of Doublets (dd), 2H | |
| Piperidine H2, H6 | ~2.5 - 3.0 | Multiplet (m) | |
| Piperidine H3, H4, H5 | ~1.4 - 1.8 | Multiplet (m) | |
| ¹³C NMR | N(CH₃)₂ | ~45 | - |
| -CH₂-N | ~55 - 60 | - | |
| Piperidine C2, C6 | ~50 - 60 | C2 and C6 will be distinct. | |
| Piperidine C3, C4, C5 | ~20 - 35 | - |
Mass Spectrometry Techniques (ESI-MS, GC-MS) for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound and for elucidating its structure through analysis of its fragmentation patterns.
Molecular Identification: In both Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), this compound (C₈H₁₈N₂) would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (142.25 g/mol ). High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition. dovepress.com
Fragmentation Studies: The fragmentation of this compound upon ionization provides a structural fingerprint. The fragmentation pathways are predictable based on the principles of amine chemistry.
Alpha-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For this molecule, two primary alpha-cleavage events are expected:
Cleavage of the exocyclic C-C bond between the piperidine ring and the methylene group. This would lead to the formation of a stable iminium ion of the piperidine ring.
Cleavage of a C-N bond in the dimethylamino group, leading to the loss of a methyl radical (•CH₃) to form an iminium ion. The most favorable cleavage often results in the formation of the most stable carbocation or radical.
Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethylene, leading to a series of smaller fragment ions.
Studies on related piperidine alkaloids using ESI-MS/MS have shown that fragmentation patterns are highly informative for identifying homologous series and elucidating the structures of new compounds. nist.gov Similarly, GC-MS studies of related molecules demonstrate characteristic cleavage patterns that are invaluable for structural identification in complex mixtures.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is a predictive representation based on common fragmentation pathways for amines.
| m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 142 | [C₈H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 127 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group (alpha-cleavage) |
| 98 | [C₅H₁₀N-CH₂]⁺ | Piperidin-2-ylmethyl cation |
| 84 | [C₅H₁₀NH]⁺ | Piperidine ring fragment |
| 58 | [CH₂=N(CH₃)₂]⁺ | Eschenmoser's salt cation, from cleavage between C2 and the methylene carbon |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-N bond vibrations.
C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the piperidine ring and methyl groups.
N-H Stretching: A key feature would be a medium to weak absorption in the 3200-3400 cm⁻¹ region corresponding to the N-H stretch of the secondary amine within the piperidine ring.
C-H Bending: Bending vibrations (scissoring, wagging, twisting) for the CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations for both the tertiary dimethylamino group and the secondary ring amine would be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.
The symmetric C-H stretching vibrations around 2800-2950 cm⁻¹ are usually strong in the Raman spectrum.
The piperidine ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, often give rise to a sharp and intense Raman band in the fingerprint region.
Vibrations involving the C-N bonds would also be Raman active.
Experimental and computational studies on related molecules like 1-amino-2,6-dimethylpiperidine (B1295051) have utilized both FT-IR and FT-Raman spectroscopy to perform detailed vibrational assignments, which supports the interpretation of spectra for structurally similar compounds. researchgate.net
Table 3: Predicted Vibrational Spectroscopy Data for this compound This table is a predictive representation based on characteristic group frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique(s) | Expected Intensity |
|---|---|---|---|
| 3200 - 3400 | N-H Stretch (piperidine ring) | IR | Medium-Weak |
| 2800 - 3000 | C-H Stretch (aliphatic) | IR, Raman | Strong |
| 1350 - 1470 | C-H Bend | IR | Medium |
| 1000 - 1250 | C-N Stretch | IR, Raman | Medium-Weak |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (packing).
Single-Crystal X-ray Diffraction of this compound and its Derivatives
While a crystal structure for this compound itself is not publicly available, extensive crystallographic studies on piperidine and its derivatives provide a clear picture of its expected solid-state conformation. researchgate.netresearchgate.neted.ac.uknih.govmdpi.comnih.gov
Typically, the six-membered piperidine ring adopts a stable chair conformation to minimize steric and torsional strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions. For 2-substituted piperidines, the substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions. Therefore, it is highly probable that the dimethylaminomethyl group at the C2 position would be found in an equatorial orientation.
Crystal structure analyses of various N-substituted piperidine derivatives have confirmed the prevalence of the chair conformation. researchgate.net For instance, the analysis of one N-substituted 2,6-diphenylpiperidine derivative revealed that the piperidine ring adopted dual conformations of chair and twisted boat, highlighting the conformational flexibility that can be induced by bulky substituents. researchgate.net The determination of crystal structures is crucial for understanding structure-activity relationships, as seen in the development of novel piperidine derivatives as ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov
Table 4: Typical Crystallographic Parameters for Piperidine Derivatives This table presents representative data from published crystal structures of piperidine-containing compounds.
| Parameter | Typical Value/Observation | Reference Example |
|---|---|---|
| Crystal System | Monoclinic, Triclinic | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone (Triclinic, P-1) researchgate.net |
| Space Group | P2₁/c, P-1 | 4-methylpiperidine hemihydrate (P2₁/c) rsc.org |
| Piperidine Conformation | Chair | Predominant in most reported structures ed.ac.uk |
| C-C Bond Length (ring) | 1.50 - 1.55 Å | - |
| C-N Bond Length (ring) | 1.46 - 1.49 Å | - |
| Substituent Position (C2) | Equatorial (predicted) | General principle to minimize steric strain |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Packing)
The way molecules pack in a crystal is governed by a network of intermolecular interactions. For this compound, the most significant interaction would be hydrogen bonding involving the secondary amine of the piperidine ring.
Hydrogen Bonding: The N-H group of the piperidine ring is a hydrogen bond donor, and the lone pair on the nitrogen atom of another molecule can act as a hydrogen bond acceptor. This leads to the formation of N-H···N hydrogen-bonded chains, which are a characteristic feature in the crystal structures of piperidine and its simple derivatives. ed.ac.ukresearchgate.net These chains often dictate the primary packing motif. The tertiary dimethylamino group, lacking a proton, can only act as a hydrogen bond acceptor, potentially interacting with the N-H group of a neighboring molecule.
Computational Chemistry and Theoretical Investigations of Dimethyl Piperidin 2 Ylmethyl Amine
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized molecular geometry and various electronic properties that govern the molecule's behavior. irjweb.com For these calculations, a functional such as B3LYP is often paired with a basis set like 6-311++G(d,p) to provide reliable results for organic molecules. orientjchem.org
Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For Dimethyl(piperidin-2-ylmethyl)amine, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles.
The piperidine (B6355638) ring, a core feature of the molecule, is known to predominantly adopt a stable chair conformation to minimize steric and torsional strain. smolecule.com The key structural question is the orientation of the dimethylaminomethyl substituent at the C2 position. It can exist in either an axial or an equatorial position, leading to two distinct conformers. Theoretical calculations are essential to determine which conformer is more stable. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored to reduce steric hindrance.
Disclaimer: The following data table presents typical, illustrative geometric parameters for a piperidine ring system derived from DFT calculations on related molecules, as specific published data for this compound is not available. These values serve to exemplify the output of a geometry optimization.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (in ring) | 1.52 - 1.55 | - |
| C-N (in ring) | 1.46 - 1.48 | - |
| C-C-C (in ring) | - | 109.0 - 112.0 |
| C-N-C (in ring) | - | 109.0 - 111.0 |
The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability to donate an electron. Regions of a molecule with high HOMO density are typically nucleophilic.
LUMO : Represents the ability to accept an electron. Regions with high LUMO density are electrophilic.
HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the LUMO and HOMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. irjweb.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions. For this compound, an MEP map would be expected to show regions of negative potential (colored red or yellow) around the two nitrogen atoms due to their lone pairs of electrons, highlighting them as likely sites for protonation or electrophilic attack.
Disclaimer: The following table provides illustrative HOMO-LUMO energy values based on calculations for similar amine-containing heterocyclic compounds. They are intended to demonstrate the concept, as specific data for this compound is not available in published literature.
| Parameter | Illustrative Energy Value (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | 1.95 |
| Energy Gap (ΔE) | 8.10 |
Quantum Chemical Descriptors and Chemical Reactivity Indices
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the chemical reactivity of a molecule. These indices provide a more quantitative framework for understanding the molecule's behavior in chemical reactions. mdpi.comacs.org
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (σ) = 1 / η
Electrophilicity Index (ω) = χ² / (2η)
A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com The electrophilicity index measures the energy stabilization when the molecule accepts additional electronic charge from the environment.
Disclaimer: This table uses the illustrative energy values from the previous section to calculate reactivity indices. The results are for demonstrative purposes only.
| Quantum Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | -1.95 |
| Electronegativity (χ) | (I + A) / 2 | 2.10 |
| Chemical Hardness (η) | (I - A) / 2 | 4.05 |
| Chemical Softness (σ) | 1 / η | 0.247 |
| Electrophilicity Index (ω) | χ² / (2η) | 0.544 |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While DFT calculations provide a static picture of the molecule in its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, flexes, and interacts with its environment, such as a solvent like water. researchgate.net
An MD simulation of this compound would provide critical insights into:
Conformational Flexibility : Observing how the piperidine ring and its substituent move and interconvert between different shapes in a solution.
Solvation : Mapping the interactions between the molecule's nitrogen and hydrogen atoms with surrounding water molecules, which is crucial for understanding its solubility and behavior in a biological context.
Stability of Conformers : Determining the relative populations of the axial and equatorial conformers in a solution, which may differ from the gas-phase predictions from DFT. This is achieved by running the simulation for a sufficient length (nanoseconds to microseconds) and analyzing the trajectory. mdpi.com
Elucidation of Structure-Reactivity Relationships through Computational Modeling
The ultimate goal of these computational investigations is to build a comprehensive model of the molecule's structure-reactivity relationship. By integrating the findings from DFT and MD simulations, a detailed picture emerges.
For this compound, computational modeling would establish that the molecule's reactivity is centered on the two nitrogen atoms. The MEP map would visually confirm these as the primary nucleophilic sites. smolecule.com The HOMO's location and energy would quantify this electron-donating potential. The relatively large HOMO-LUMO gap would indicate a molecule that is kinetically stable but will readily react at the nitrogen sites with suitable electrophiles, such as protons. MD simulations would further refine this picture by showing how solvent molecules might shield or expose these reactive sites, influencing the reaction rates and pathways in a real-world solution environment. This combined computational approach provides a predictive understanding of the molecule's chemical behavior.
Applications of Dimethyl Piperidin 2 Ylmethyl Amine As a Chemical Scaffold in Research
Role as a Versatile Building Block in Complex Organic Synthesis
The piperidine (B6355638) ring is a fundamental component in the design of drugs and other bioactive molecules. mdpi.comnih.gov Dimethyl(piperidin-2-ylmethyl)amine serves as a valuable building block in organic synthesis, providing a ready-made chiral or achiral piperidine core functionalized with a reactive dimethylaminomethyl group. smolecule.comontosight.ai This structure is particularly useful for constructing more complex molecules with potential therapeutic applications. mdpi.comsmolecule.com
Research has shown that piperidine-based building blocks are crucial in the synthesis of complex organic molecules for various fields, including medicine and materials science. smolecule.comontosight.ai The specific substitution pattern of this compound, with its dimethylaminomethyl side chain, offers a unique handle for further chemical transformations, allowing for the creation of diverse molecular architectures. smolecule.com
Development of Novel Ligands for Coordination Chemistry
The nitrogen atoms present in this compound, both in the piperidine ring and the dimethylamino side chain, possess lone pairs of electrons that can be donated to metal ions, making it an excellent candidate for the development of novel ligands in coordination chemistry. The bidentate nature of this ligand, with two potential coordination sites, allows it to form stable complexes with a variety of transition metals. nih.gov
The synthesis of metal complexes with piperidine-containing ligands has been an active area of research. These complexes have shown potential applications in catalysis, materials science, and as models for biological systems. For example, palladium(II) complexes with ligands containing pyridine (B92270) and amine moieties have been synthesized and characterized, revealing distorted square planar geometries. researchgate.net These complexes have been investigated for their catalytic activity in reactions such as methyl methacrylate (B99206) polymerization and Suzuki-Miyaura cross-coupling reactions. researchgate.net
The flexibility of the piperidine ring and the steric and electronic properties of the dimethylaminomethyl group in this compound can be fine-tuned to influence the geometry and reactivity of the resulting metal complexes. This tunability is crucial for designing catalysts with specific activities and selectivities. Studies on similar bidentate N,N'-donor ligands have shown that the nature of the substituents on the ligand framework can significantly impact the kinetics and mechanisms of reactions involving the metal center. researchgate.net The coordination of this compound to metal centers like copper(II), zinc(II), and palladium(II) can lead to the formation of mononuclear or polynuclear complexes with interesting structural and electronic properties. nih.govresearchgate.netresearchgate.net
Precursor for Advanced Polymer Chemistry (e.g., Monomeric Precursors)
The presence of a reactive amine group and a polymerizable heterocyclic ring makes piperidine derivatives, including this compound, potential precursors for the synthesis of advanced polymers. While specific research on the direct polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its viability as a monomeric precursor.
Polymers incorporating piperidine units can exhibit interesting properties such as pH-responsiveness, thermal stability, and the ability to chelate metal ions. The synthesis of polymers from amine-containing monomers is a well-established field. For instance, the polymerization of epoxy monomers can be initiated by tertiary amines. researchgate.net Furthermore, piperidine-containing monomers have been used in the synthesis of various polymers, including poly(ester amide)s. researchgate.net
The general strategy for utilizing this compound as a monomer would likely involve the functionalization of the piperidine nitrogen to introduce a polymerizable group, such as a methacrylate or a styryl group. The resulting monomer could then undergo polymerization, leading to a polymer with pendant this compound units. Such polymers could find applications in areas like drug delivery, water treatment, and as catalysts. The synthesis of polymers from similar amine-containing building blocks is an active area of research, with methods like emulsion polymerization being employed to create multi-purpose polymers. google.com
Future Perspectives and Emerging Trends in Dimethyl Piperidin 2 Ylmethyl Amine Research
Innovation in Stereoselective Synthesis for Enhanced Efficiency
The biological and catalytic activity of chiral molecules like Dimethyl(piperidin-2-ylmethyl)amine is intrinsically linked to their stereochemistry. Consequently, the development of highly efficient and stereoselective synthetic methods is a primary focus of ongoing research. Future advancements in this area are expected to move beyond traditional methods towards more sophisticated and sustainable approaches.
A key area of innovation lies in the asymmetric hydrogenation of pyridine (B92270) derivatives. nih.govmdpi.com Transition metal catalysis, particularly with iridium and rhodium complexes bearing chiral ligands, has shown great promise in the enantioselective reduction of pyridinium (B92312) salts and related N-heterocycles. nih.govacs.orgirbbarcelona.org For instance, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has achieved high levels of enantioselectivity, offering a direct route to enantioenriched piperidines. nih.govresearchgate.net Future research will likely focus on developing catalysts that are not only highly selective but also more robust, requiring lower catalyst loadings and operating under milder conditions. mdpi.comnih.gov
Another promising avenue is the use of biocatalysis. Enzymes, such as imine reductases and transaminases, offer unparalleled stereoselectivity under environmentally benign conditions. The application of engineered enzymes for the synthesis of complex chiral amines is a rapidly growing field. Future efforts will likely involve the development of novel biocatalysts specifically tailored for the synthesis of 2-substituted piperidines from readily available starting materials.
Furthermore, organocatalysis presents a metal-free alternative for the stereoselective synthesis of piperidine (B6355638) derivatives. mdpi.com Chiral secondary amine catalysts, for example, have been successfully employed in the asymmetric synthesis of piperidine alkaloids through intramolecular aza-Michael reactions. mdpi.com Innovations in this area may lead to the development of catalytic systems that can construct the this compound framework with high fidelity.
| Synthetic Strategy | Key Features | Potential for this compound Synthesis |
| Asymmetric Hydrogenation | Utilizes chiral transition metal catalysts (e.g., Ir, Rh) to achieve high enantioselectivity in the reduction of N-heterocycles. nih.govacs.org | Direct and efficient route to enantiomerically pure 2-substituted piperidines. |
| Biocatalysis | Employs enzymes for highly specific transformations under mild conditions. | Environmentally friendly and highly stereoselective synthesis from simple precursors. |
| Organocatalysis | Metal-free catalysis using small organic molecules to induce chirality. mdpi.com | Avoids metal contamination and offers alternative reaction pathways. |
| Radical-Mediated Cyclization | Utilizes radical intermediates for ring formation. mdpi.com | Offers novel disconnection approaches for the piperidine ring system. |
Exploration of Novel Reactivity and Unconventional Transformations
Beyond its synthesis, the exploration of novel reactivity patterns of this compound and related structures is a burgeoning area of research. The unique combination of a chiral piperidine ring and a dimethylamino group offers opportunities for unconventional transformations.
C-H activation chemistry is a particularly exciting frontier. acs.org The development of directing groups that can guide transition metal catalysts to selectively functionalize specific C-H bonds has revolutionized organic synthesis. acs.org Future research could explore the inherent directing group ability of the amine functionalities in this compound to achieve site-selective functionalization of the piperidine ring at positions that are otherwise difficult to access.
Photoredox catalysis is another area ripe for exploration. The use of light to drive chemical reactions has opened up new avenues for bond formation. The amine groups in this compound could potentially engage in single-electron transfer processes, enabling novel radical-based transformations and the construction of complex molecular architectures.
Furthermore, the development of tandem or cascade reactions that leverage the multiple functional groups within the molecule could lead to highly efficient synthetic routes to complex, value-added products. For example, a sequence involving an initial catalytic transformation at one of the amine sites followed by an intramolecular cyclization or rearrangement could rapidly build molecular complexity.
Design of Advanced Catalytic Systems based on Piperidine-Amine Ligands
The structural motif of a chiral 1,2-diamine, as present in this compound, is a privileged scaffold for the design of ligands in asymmetric catalysis. nih.gov The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center and creating a chiral environment that can induce high stereoselectivity in a variety of chemical transformations. nih.govmdpi.com
Future research will focus on the design of advanced catalytic systems where this compound or its derivatives serve as the chiral ligand. These catalytic systems could be applied to a wide range of reactions, including:
Asymmetric Hydrogenation: As a ligand for transition metals like ruthenium or iridium, it could be highly effective in the asymmetric hydrogenation of ketones, imines, and olefins. acs.orgnih.gov
Asymmetric Transfer Hydrogenation: This is another area where chiral diamine ligands have excelled, providing a practical method for the reduction of carbonyl compounds. rsc.org
Carbon-Carbon Bond Forming Reactions: The development of catalysts for enantioselective aldol (B89426) reactions, Michael additions, and allylic alkylations using this ligand scaffold is a promising direction.
The modular nature of this compound allows for systematic modification of its structure to fine-tune the steric and electronic properties of the resulting catalyst. This "ligand tuning" is a powerful strategy for optimizing catalyst performance for specific applications.
| Catalytic Application | Metal Center | Potential Substrates | Expected Outcome |
| Asymmetric Hydrogenation | Ru, Ir, Rh | Ketones, Imines, Olefins | High enantioselectivity in the formation of chiral alcohols and amines. acs.orgnih.gov |
| Asymmetric Transfer Hydrogenation | Ru, Ir | Carbonyl Compounds | Efficient and selective reduction to chiral alcohols. |
| Asymmetric C-C Bond Formation | Pd, Cu, Ni | Aldehydes, Enones, Allylic Electrophiles | Enantioselective synthesis of complex organic molecules. |
| Asymmetric C-N Bond Formation | Pd, Cu | Amines, Aryl Halides | Synthesis of chiral amines and N-heterocycles. |
Integration with Automated Synthesis and High-Throughput Experimentation
The discovery and optimization of new chemical reactions and catalysts has been traditionally a time-consuming and labor-intensive process. eurekalert.org The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize this field. aip.orgcam.ac.uk
For research on this compound, automated platforms can be employed to:
Rapidly Screen Synthesis Conditions: Automated reactors can perform hundreds of reactions in parallel, allowing for the rapid identification of optimal conditions (catalyst, solvent, temperature, etc.) for its stereoselective synthesis. chemrxiv.orgresearchgate.net
Accelerate Catalyst Discovery: When using this compound as a ligand, HTE can be used to screen a large library of metal precursors and additives to identify the most active and selective catalyst for a given transformation. nih.govnih.gov
Explore Reaction Scope: Once an optimal catalyst system is identified, automated platforms can quickly evaluate its performance across a broad range of substrates, providing a comprehensive understanding of its utility.
The data generated from these high-throughput experiments can then be used to train machine learning models, further accelerating the discovery process. eurekalert.orgarxiv.org
Predictive Modeling of Chemical Behavior and Reaction Pathways
In parallel with experimental advances, the use of computational chemistry and predictive modeling is becoming increasingly integral to chemical research. nih.govtandfonline.comtandfonline.com Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into the structure, reactivity, and catalytic behavior of molecules like this compound. rsc.orgmdpi.com
Future trends in this area include:
Rational Catalyst Design: Computational modeling can be used to design new ligands based on the this compound scaffold with improved catalytic properties. By simulating the transition states of catalytic reactions, researchers can predict which ligand modifications will lead to higher enantioselectivity. rsc.orgrsc.org
Mechanism Elucidation: Computational studies can help to elucidate the detailed mechanisms of reactions involving this compound, providing a deeper understanding of the factors that control reactivity and selectivity. elsevierpure.com
Prediction of Reaction Outcomes: As computational models become more accurate, it will be possible to predict the outcome of reactions with a high degree of confidence, reducing the need for extensive experimental screening. researchgate.net
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their catalytic activity or other properties, enabling the prediction of the performance of new, untested compounds. nih.govtandfonline.comtandfonline.com
The synergy between predictive modeling and experimental work will be crucial for accelerating the pace of discovery in this field. youtube.com Computational insights will guide experimental design, while experimental results will be used to validate and refine computational models.
Q & A
Basic Question: What are the common synthetic routes for Dimethyl(piperidin-2-ylmethyl)amine, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis of this compound can be approached via retrosynthetic analysis, similar to related amines like di(2-picolyl)amine. A retrosynthetic pathway might involve condensation of pyridine-2-carbaldehyde with 2-aminomethylpyridine to form an imine intermediate, followed by reduction to yield the target amine . Key optimization steps include:
- Byproduct Minimization : Use of controlled stoichiometry and inert atmospheres to suppress side reactions (e.g., oxidation or over-alkylation).
- Purification Strategies : Employ Biotage® columns or preparative HPLC to isolate the target compound from byproducts, as described in purification challenges for di(2-picolyl)amine .
- Catalytic Reduction : Optimize hydrogen pressure and catalyst loading (e.g., Pd/C or Raney Ni) for efficient imine-to-amine conversion .
Advanced Question: How can computational chemistry be integrated with experimental data to predict the catalytic activity of this compound-derived metal complexes?
Answer:
Combining density functional theory (DFT) calculations with experimental kinetics can elucidate catalytic mechanisms:
- Ligand-Metal Binding Studies : Use DFT to model bond dissociation energies and coordination geometries, validated via X-ray crystallography or EXAFS .
- QSAR Modeling : Apply Quantitative Structure-Activity Relationship (QSAR) principles, as demonstrated for pyridin-2-amine derivatives, to correlate electronic parameters (e.g., Hammett constants) with catalytic turnover rates .
- Kinetic Isotope Effects (KIE) : Pair computational transition-state analysis with experimental KIE measurements to probe rate-determining steps in catalysis .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Answer:
- 1H/13C NMR : Essential for confirming amine proton environments and piperidine/pyridine ring substitution patterns. For example, di(2-picolyl)amine was verified via distinct aromatic proton shifts in 1H NMR .
- ESI-MS : Validates molecular weight and detects intermediates during synthesis .
- IR Spectroscopy : Identifies N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) to confirm amine functionality .
Advanced Question: What strategies are employed to resolve contradictory data in the coordination behavior of this compound with different transition metals?
Answer:
Contradictions in coordination modes (e.g., monodentate vs. bidentate binding) can be addressed through:
- Variable-Temperature NMR : Monitor dynamic binding equilibria in solution .
- Competitive Ligand Studies : Introduce known chelators (e.g., EDTA) to assess binding affinity hierarchies .
- Crystallographic Database Mining : Compare structural data from Cambridge Structural Database (CSD) entries for analogous ligands to identify trends in metal-ligand preferences .
Basic Question: How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Answer:
- Receptor Binding Assays : Use radioligand displacement studies (e.g., NMDA receptor profiling) to assess affinity, as seen in diarylethylamine research .
- Cell-Based Assays : Measure cytotoxicity (via MTT assays) and enzyme inhibition (e.g., acetylcholinesterase) using standardized protocols .
- Metabolic Stability Tests : Employ liver microsomes to predict in vivo pharmacokinetics .
Advanced Question: What methodological frameworks are suitable for studying the stereoelectronic effects of this compound in asymmetric catalysis?
Answer:
- Conformational Analysis : Use molecular dynamics (MD) simulations to map low-energy conformers and their accessibility during catalysis .
- Steric Maps : Generate Tolman cone angles or buried volume (%VBur) calculations to quantify steric effects .
- Chiral Resolution : Pair chiral HPLC with circular dichroism (CD) spectroscopy to isolate and characterize enantiomers .
Basic Question: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks, as amines often have low odor thresholds .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Waste Disposal : Neutralize residual amine with acidic solutions (e.g., dilute HCl) before disposal .
Advanced Question: How can researchers reconcile discrepancies between theoretical predictions and experimental results in the reactivity of this compound?
Answer:
- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT) and compare with experimental error margins .
- Solvent Effects : Re-run simulations with explicit solvent models (e.g., COSMO-RS) to account for solvation .
- Cross-Validation : Use multiple spectroscopic techniques (e.g., NMR, XAS) to validate intermediate structures .
Basic Question: What are the key applications of this compound in coordination chemistry?
Answer:
- Ligand Design : Forms stable complexes with transition metals (e.g., Cu, Fe) for catalytic oxidation/reduction reactions .
- Supramolecular Chemistry : Acts as a building block for self-assembled molecular architectures .
- Sensor Development : Modulate fluorescence properties via metal-ion binding .
Advanced Question: How can mechanistic studies differentiate between inner-sphere and outer-sphere pathways in reactions catalyzed by this compound-metal complexes?
Answer:
- Kinetic Studies : Measure rate dependence on ligand concentration; inner-sphere mechanisms typically show saturation kinetics .
- Isotopic Labeling : Use 18O-labeled water or substrates to track oxygen transfer pathways .
- Electrochemical Methods : Cyclic voltammetry can reveal metal-centered vs. ligand-centered redox processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
